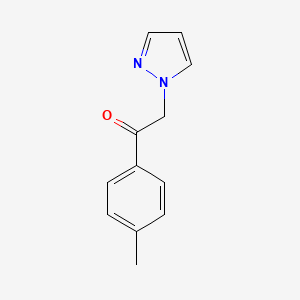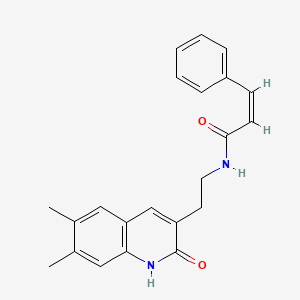
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds like “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone has a wide range of scientific research applications. It has been used as a model compound for studying the effects of organic compounds on biological systems, as it can act as an inhibitor of enzymes, proteins, and other macromolecules. It has also been used to study the effects of organometallic compounds on cellular processes. Furthermore, this compound has been used to study the effects of organic compounds on cell membranes, as well as the effects of organic compounds on gene expression.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and other macromolecules, as well as a modulator of cellular processes. It has also been suggested that this compound may act as an agonist or antagonist of certain receptors. Furthermore, it has been suggested that this compound may interact with other compounds to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have a variety of effects on cellular processes, including the modulation of gene expression and the inhibition of enzymes, proteins, and other macromolecules. Furthermore, it has been found to have an effect on cell membranes, as well as an effect on the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone in lab experiments include its low cost, its availability, and its wide range of applications. Furthermore, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in a solution. Furthermore, it can be difficult to control the amount of this compound that is used in a laboratory experiment.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. For example, further research could be done to elucidate the exact mechanism of action of this compound and its effects on cellular processes. Furthermore, further research could be done to determine the potential therapeutic applications of this compound, as well as its potential toxicity. Additionally, further research could be done to explore the potential of this compound as a tool for studying the effects of organic compounds on biological systems. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery.
Synthesemethoden
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can be synthesized in a variety of ways. One of the most common synthesis methods is the reaction of 3,5-dimethyl-1H-pyrazole with 1-phenyl-1-ethanone. This reaction is typically carried out in a solvent such as dichloromethane, and it can be catalyzed by a variety of reagents, including pyridine, triethylamine, or potassium carbonate. The reaction is typically carried out at room temperature, and it is usually complete in a few hours. The product of the reaction is this compound, which can be isolated by simple filtration.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-11(2)15(14-10)9-13(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCTPSVDBUTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
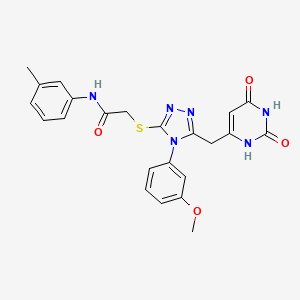
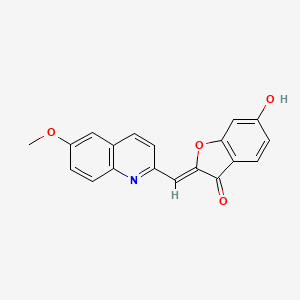
![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)
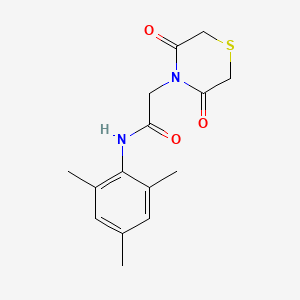
![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
![N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)
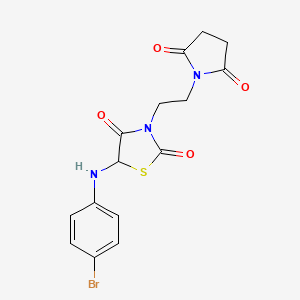
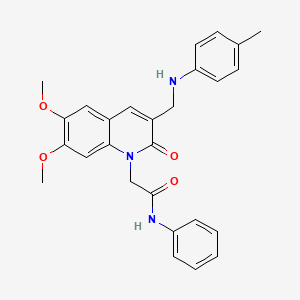
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)
